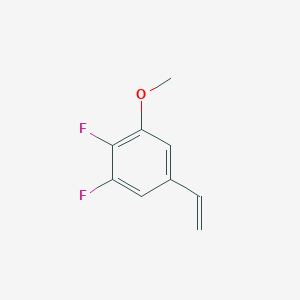

1,2-Difluoro-3-methoxy-5-vinylbenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

5-ethenyl-1,2-difluoro-3-methoxybenzene |

InChI |

InChI=1S/C9H8F2O/c1-3-6-4-7(10)9(11)8(5-6)12-2/h3-5H,1H2,2H3 |

InChI Key |

GWLQSUSCWDRJAH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C)F)F |

Origin of Product |

United States |

Synthetic Strategies for 1,2 Difluoro 3 Methoxy 5 Vinylbenzene

Retrosynthetic Analysis of 1,2-Difluoro-3-methoxy-5-vinylbenzene

A retrosynthetic analysis of the target molecule suggests several potential disconnections. The most logical and common disconnection is at the vinyl group, which can be installed in the final steps of the synthesis. This approach simplifies the handling of precursors, as vinyl groups can be reactive and prone to polymerization. This leads to a key intermediate, a 1,2-difluoro-3-methoxy-5-substituted benzene (B151609), where the substituent is a precursor to the vinyl group, such as a halide, a boronic ester, or a carbonyl group.

A primary retrosynthetic pathway would involve disconnecting the vinyl group to reveal a precursor like 1-bromo-3,4-difluoro-5-methoxybenzene or 3,4-difluoro-5-methoxybenzaldehyde (B1461799). The former can be converted to the target via cross-coupling reactions, while the latter can undergo olefination reactions.

Further disconnection of the methoxy (B1213986) group via a Williamson ether synthesis model leads back to 3,4-difluoro-5-halophenol. The core of the retrosynthesis is the difluorinated aromatic scaffold, which serves as the foundational building block for the subsequent functionalizations.

Synthesis of Key Precursors and Strategic Functionalization

The forward synthesis relies on the preparation of key intermediates and the sequential, strategic introduction of the required functional groups.

The synthesis of vicinal difluorinated aromatic compounds is a challenging task in organic chemistry. beilstein-journals.org Early methods often involved harsh conditions, such as direct fluorination, which can lack selectivity. beilstein-journals.org Modern approaches offer more control. The synthesis of a 1,2-difluoro-3,5-disubstituted benzene core can be approached through several routes, often starting from commercially available fluorinated or non-fluorinated precursors. One might start with a pre-difluorinated benzene and introduce the other substituents, or build the fluorinated pattern onto an already substituted ring. For example, nucleophilic aromatic substitution (SNAAr) on highly activated rings or electrophilic fluorination can be employed. The synthesis of enantioenriched molecules with geminal difluorides often relies on specialized building blocks and catalytic methods. nih.gov

Once a suitable difluorinated phenol (B47542) intermediate, such as 3,4-difluorophenol, is obtained, the methoxy group is typically introduced via a Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent, such as methyl iodide or dimethyl sulfate. The presence of two electron-withdrawing fluorine atoms increases the acidity of the phenolic proton, facilitating its removal.

With the 1,2-difluoro-3-methoxybenzene core established, the final step is the installation of the vinyl group. Several robust and widely used methods are available.

Wittig-type reactions : The Wittig reaction is a reliable method for converting aldehydes and ketones to alkenes. wikipedia.orgmasterorganicchemistry.com In this context, a precursor such as 3,4-difluoro-5-methoxybenzaldehyde would be reacted with a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). masterorganicchemistry.com The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.org Solventless Wittig reactions with fluorinated benzaldehydes have been shown to be effective. researchgate.net

Heck reactions : The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene. organic-chemistry.orgwikipedia.orgacs.org To synthesize this compound, a precursor like 1-bromo- or 1-iodo-3,4-difluoro-5-methoxybenzene could be coupled with ethylene (B1197577) gas in the presence of a palladium catalyst and a base. wikipedia.org The reaction tolerates a wide range of functional groups, although the electronic properties of the fluorinated substrate can influence reaction efficiency. nih.gov

Suzuki coupling : The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.orgnumberanalytics.comnumberanalytics.comharvard.edu This is one of the most versatile cross-coupling methods. youtube.com The vinyl group can be introduced by coupling a precursor like 1-bromo-3,4-difluoro-5-methoxybenzene with vinylboronic acid or one of its esters (e.g., vinylboronic acid pinacol (B44631) ester) under basic conditions. harvard.edu Alternatively, the corresponding 3,4-difluoro-5-methoxyphenylboronic acid could be coupled with a vinyl halide like vinyl bromide.

Olefination reactions : This is a broad class of reactions that form double bonds. Besides the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction offers an alternative using phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig ylides. nih.govnih.gov Other modern olefination methods, including those catalyzed by various transition metals, can also be applied to aldehydes. rochester.edu For instance, olefination using sulfonyl halides has been reported for aromatic aldehydes. nih.govacs.org

| Reaction | Aromatic Precursor | Vinyl Source | Key Reagents | Primary Byproduct |

|---|---|---|---|---|

| Wittig Reaction | 3,4-Difluoro-5-methoxybenzaldehyde | Methyltriphenylphosphonium halide | Strong base (e.g., n-BuLi) | Triphenylphosphine oxide |

| Heck Reaction | 1-Bromo-3,4-difluoro-5-methoxybenzene | Ethylene | Pd catalyst, base (e.g., Et₃N) | Amine salt |

| Suzuki Coupling | 1-Bromo-3,4-difluoro-5-methoxybenzene | Vinylboronic acid pinacol ester | Pd catalyst, base (e.g., K₂CO₃) | Boronate waste |

Advanced and Emerging Synthetic Methodologies

Research continues to yield more efficient, selective, and environmentally benign synthetic methods. The synthesis of fluorinated vinylbenzenes benefits significantly from these advancements, particularly in the realm of catalysis.

The introduction of fluorine-containing groups and the construction of complex fluorinated molecules are major areas of research, with transition-metal catalysis playing a pivotal role. nih.govrsc.org

Transition Metal Catalysis : Palladium remains the most common transition metal for cross-coupling reactions like the Heck and Suzuki couplings. nih.gov Its catalytic cycles, typically involving Pd(0)/Pd(II) species, are well-understood and highly effective for forming the C-C bond between the aromatic ring and the vinyl group. wikipedia.org The development of new ligands has expanded the scope and efficiency of these reactions, allowing them to proceed under milder conditions and with greater functional group tolerance. wvu.edu

Nickel-catalyzed coupling reactions : Nickel catalysts are gaining prominence as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions. wvu.eduresearchgate.net Nickel-catalyzed reductive couplings can forge C-C bonds between two electrophiles, such as an aryl halide and a vinyl halide, offering a different mechanistic pathway than traditional cross-couplings. nih.govnih.gov These methods have shown remarkable functional-group compatibility under mild conditions and are highly relevant for preparing substituted vinyl arenes. nih.govchinesechemsoc.org

Mechanochemical Synthesis Techniques for Fluorinated Compounds

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a paradigm shift in synthesis, often enabling reactions in the absence of bulk solvents. acs.org This solvent-free approach, typically conducted via ball milling, is increasingly recognized as a powerful tool in green chemistry and for the synthesis of novel materials. acs.org While direct mechanochemical synthesis of this compound has not been explicitly detailed in the literature, the principles and techniques have been established for a wide array of fluorinated compounds, suggesting viable pathways.

Mechanochemical methods are particularly advantageous for fluorination reactions, which can be hazardous. These techniques can offer enhanced safety, faster reaction times, and access to unique chemical reactivity compared to traditional solution-based methods. acs.orgnih.gov For instance, high-efficiency, eco-friendly mechanochemical methods have been developed for synthesizing alkyl fluorides from alkyl halides using AgF as the fluorine source under ball milling conditions. rsc.org Similarly, the conversion of aromatic amines to aryl trifluoromethyl ethers has been achieved mechanochemically, showcasing the method's applicability to complex aromatic systems. acs.org

A notable development is the mechanochemical conversion of fluoropolymer waste, such as polyvinylidene fluoride (B91410) (PVDF), into potassium fluoride (KF), a useful nucleophilic fluorinating agent. nih.govnitech.ac.jp This process not only addresses the disposal of persistent polymer waste but also provides a sustainable source of a key reagent, reducing reliance on the production of toxic hydrogen fluoride (HF). nih.govnitech.ac.jp The synthesis of fluorinated imines has also been successfully demonstrated through the manual grinding of fluorinated benzaldehydes with amines, yielding products in short reaction times without the need for purification. mdpi.com

These precedents suggest a plausible mechanochemical route to this compound could involve a solid-state Wittig reaction. This would likely start with 3,4-Difluoro-5-methoxybenzaldehyde and a suitable phosphonium ylide, ground together in a ball mill to form the desired vinyl group.

| Mechanochemical Technique | Reactants/Reagents | Product Type | Key Advantages | Source |

|---|---|---|---|---|

| Ball Milling | Alkyl Chlorides, AgF | Alkyl Fluorides | Catalyst-free, rapid (15 min), eco-friendly | rsc.org |

| Ball Milling | Polyvinylidene Fluoride (PVDF) | Potassium Fluoride (KF) | Sustainable reagent source, waste valorization | nih.govnitech.ac.jp |

| Manual Grinding | Fluorinated Benzaldehydes, Anilines | Fluorinated Imines | Solvent-free, rapid, high yield, no purification needed | mdpi.com |

| Ball Milling | Aromatic Amines, Pyrylium Tetrafluoroborate | Aryl Trifluoromethyl Ethers | Selective, rapid, high yield | acs.org |

| High-Energy Milling | Silver(I) Fluoride (AgF), Silver(II) Fluoride (AgF₂) | Mixed-Valent Silver Fluorides | Access to metastable phases not obtainable by other methods | acs.org |

Stereoselective Synthesis Considerations in Vinylarene Formation

The formation of the vinyl group in this compound necessitates control over stereochemistry to selectively produce the desired alkene isomer. Several powerful synthetic methods offer high degrees of stereoselectivity in the formation of vinylarenes.

The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes and ketones into alkenes. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. quora.comchemtube3d.com

Unstabilized Ylides : These ylides (e.g., where the group attached to the carbanion is alkyl) typically react irreversibly and under kinetic control to form a syn-oxaphosphetane intermediate, which decomposes to yield the (Z)-alkene (cis) preferentially. chemtube3d.comyoutube.com

Stabilized Ylides : Ylides stabilized by electron-withdrawing groups (e.g., carbonyl, ester) react reversibly to form the more thermodynamically stable anti-oxaphosphetane intermediate, leading to the formation of the (E)-alkene (trans). quora.comchemtube3d.com

For the synthesis of a terminal alkene like this compound, the key reagent would be methylenetriphenylphosphorane (Ph₃P=CH₂), which is an unstabilized ylide. wikipedia.org

The Mizoroki-Heck reaction is another pivotal method for C-C bond formation, typically coupling a vinyl compound with an aryl halide. nih.govfrontiersin.org While often used to create internal alkenes, its variants can be employed for vinylarene synthesis. The regioselectivity and stereoselectivity are controlled by the choice of catalyst, ligands, and reaction conditions. europeana.eudiva-portal.org Nickel-catalyzed versions of the Heck reaction have been developed for the direct dehydrogenative coupling of vinylarenes with aldehydes, offering excellent regioselectivity. nih.govresearchgate.net

Asymmetric hydroarylation represents a modern approach to forming C-C bonds with high enantioselectivity. nsf.gov Synergistic catalysis, for example using both copper hydride (CuH) and palladium, can achieve the hydroarylation of vinylarenes with aryl bromides to form chiral products with high yields and enantioselectivity. nih.gov While this method is primarily for generating chiral centers adjacent to the aromatic ring rather than the vinyl group itself, the underlying principles of stereocontrol through chiral ligands are broadly applicable to transition-metal-catalyzed syntheses of substituted vinylarenes. nsf.govacs.org

| Synthetic Method | Typical Reactants | Primary Stereochemical Control | Predominant Isomer | Source |

|---|---|---|---|---|

| Wittig Reaction (Unstabilized Ylide) | Aldehyde, R₃P=CHR' (R'=alkyl) | Kinetic control, irreversible oxaphosphetane formation | (Z)-alkene | quora.comchemtube3d.comyoutube.com |

| Wittig Reaction (Stabilized Ylide) | Aldehyde, R₃P=CHR' (R'=COR, COOR) | Thermodynamic control, reversible oxaphosphetane formation | (E)-alkene | quora.comchemtube3d.com |

| Mizoroki-Heck Reaction | Vinyl compound, Aryl halide | Catalyst/ligand choice, reaction conditions | Typically (E)-alkene | frontiersin.orgeuropeana.eu |

| Asymmetric Hydroarylation | Vinylarene, Arylboron nucleophile or Aryl bromide | Chiral ligands on metal catalyst (e.g., Ni, Pd, Cu) | Enantioselective C-C bond formation | nsf.govnih.gov |

| Dehydrogenative Silylation | Vinylarene, Alkoxysilane | Choice of ligand on Ruthenium catalyst | (E)-vinylsilanes | acs.org |

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of this compound can be designed to align with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comepa.gov Adhering to these principles leads to more sustainable, efficient, and environmentally benign chemical processes.

The twelve principles of green chemistry provide a framework for this approach. yale.eduacs.org Key principles applicable to the synthesis of the target molecule include:

Prevention : It is better to prevent waste than to treat it after it has been created. epa.govyale.edu

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. epa.gov

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. yale.edu

Applying these principles to the synthesis of vinylarenes favors catalytic methods like the Heck reaction over stoichiometric reactions like the traditional Wittig reaction. The Wittig reaction has poor atom economy, as it generates a stoichiometric amount of triphenylphosphine oxide as a byproduct. acs.org In contrast, catalytic Heck couplings, particularly modern variations that are oxidant-free, generate far less waste. nih.govresearchgate.net The development of Heck reactions in greener solvent systems, such as aqueous mixtures or ionic liquids, further enhances their sustainability. europeana.eudiva-portal.org

Mechanochemical synthesis, as discussed in section 2.3.2, directly aligns with several green chemistry principles by minimizing or eliminating solvent use (Safer Solvents), often reducing energy requirements, and potentially preventing waste. acs.org Furthermore, developing routes from renewable feedstocks, reducing unnecessary derivatization steps (e.g., use of protecting groups), and designing processes with real-time analysis to prevent pollution are all integral to a truly green synthesis. yale.eduacs.org

| Green Chemistry Principle | Application in Vinylarene Synthesis | Example Synthetic Strategy | Source |

|---|---|---|---|

| Prevention & Atom Economy | Choosing reactions that incorporate most reactant atoms into the product, minimizing byproducts. | Direct C-H activation/alkenylation over multi-step sequences or reactions with stoichiometric waste (e.g., Wittig). | nih.govacs.org |

| Catalysis | Using small amounts of a catalyst (e.g., Pd, Ni, Ru) to perform the reaction many times. | Palladium-catalyzed Heck reaction or Nickel-catalyzed dehydrogenative couplings. | nih.govfrontiersin.orgacs.org |

| Safer Solvents & Auxiliaries | Avoiding hazardous organic solvents; using water, ionic liquids, or no solvent. | Aqueous Heck reactions; mechanochemical (solvent-free) Wittig reaction. | acs.orgeuropeana.eudiva-portal.org |

| Design for Energy Efficiency | Using methods that operate at lower temperatures and pressures. Microwave heating can reduce reaction times. | Mechanochemical synthesis; microwave-assisted Heck reactions. | europeana.eudiva-portal.orgyale.edu |

| Reduce Derivatives | Avoiding the use of protecting/blocking groups to simplify the synthesis and reduce waste. | Using chemoselective catalysts that react with one functional group while leaving others untouched. | acs.org |

Reactivity and Reaction Mechanisms of 1,2 Difluoro 3 Methoxy 5 Vinylbenzene

Reactivity Profile of the Vinyl Moiety

The vinyl group is the primary site of many chemical transformations for 1,2-Difluoro-3-methoxy-5-vinylbenzene, including polymerization and addition reactions.

Radical Polymerization Mechanisms and Kinetics

Mechanism:

Initiation: The process begins with the decomposition of a radical initiator, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. libretexts.org These radicals then add to the vinyl group of this compound, forming a more stable benzylic radical. libretexts.org

Propagation: The newly formed benzylic radical adds to another monomer molecule, propagating the polymer chain. This step is repeated, leading to the growth of the polymer.

Termination: The polymerization process ceases when two growing polymer chains combine (combination) or when one chain transfers a hydrogen atom to another (disproportionation), resulting in non-radical polymer chains. libretexts.org

The kinetics of radical polymerization are influenced by the nature of the substituents on the styrene (B11656) monomer. The electron-withdrawing fluorine atoms on the aromatic ring of this compound would likely influence the reactivity of the vinyl group and the stability of the propagating radical.

Interactive Data Table: Typical Conditions for Radical Polymerization of Styrene and its Derivatives

| Monomer | Initiator | Solvent | Temperature (°C) | Resulting Polymer |

| Styrene | AIBN | Toluene | 90 | Polystyrene frontiersin.org |

| α-Trifluoromethylstyrene (copolymerization with Styrene) | Nitroxide-mediated | - | - | Poly(styrene-co-α-trifluoromethylstyrene) nih.gov |

| Fluorinated Styrenes | Various | Various | 110-150 (for NMP) | Fluorinated Polystyrenes fluorine1.ru |

Exploration of Anionic and Cationic Polymerization Pathways

Anionic Polymerization: Anionic polymerization is a viable method for vinyl monomers with electron-withdrawing groups that can stabilize the propagating carbanion. youtube.com The presence of two fluorine atoms on the benzene (B151609) ring of this compound would help to stabilize the negative charge on the benzylic carbanion formed during propagation. This suggests that the compound could undergo anionic polymerization. libretexts.org The methoxy (B1213986) group, being electron-donating, might slightly counteract this effect. Anionic polymerization is known for producing polymers with well-defined molecular weights and narrow polydispersity, especially in living polymerization systems. acs.orgtu-dresden.de

Cationic Polymerization: Cationic polymerization of styrenes is generally more challenging to control due to side reactions like chain transfer. acs.org The electron-withdrawing nature of the fluorine atoms would destabilize the carbocationic propagating species, making cationic polymerization of this compound less favorable compared to styrene itself. However, the development of living cationic polymerization techniques has allowed for better control over the polymerization of some styrene derivatives. acs.org

Cycloaddition Reactions Involving the Vinyl Group (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org The vinyl group of this compound can act as a dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The two fluorine atoms on the aromatic ring would increase the electrophilicity of the vinyl group, making it a potentially good dienophile in normal-demand Diels-Alder reactions. beilstein-journals.org The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. masterorganicchemistry.com

1,3-Dipolar Cycloadditions: The vinyl group of this compound can also participate in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. mdpi.comnih.gov These reactions are a powerful tool in synthetic chemistry for the construction of complex molecules. The copper-catalyzed azide-alkyne cycloaddition (a "click" reaction) is a well-known example of this type of transformation. mdpi.comresearchgate.net

Electrophilic and Nucleophilic Additions to the Vinyl Double Bond

Electrophilic Additions: The vinyl group can undergo electrophilic addition reactions. For instance, the addition of electrophilic fluorinating agents can introduce fluorine atoms across the double bond. chinesechemsoc.orgnih.govchinesechemsoc.orgresearchgate.net The reaction proceeds through a carbocationic intermediate, and the regioselectivity is determined by the stability of the resulting carbocation. The electron-withdrawing fluorine atoms on the ring would influence the stability of this intermediate.

Nucleophilic Additions: While less common for simple alkenes, nucleophilic addition to the vinyl group can occur if the double bond is activated by strong electron-withdrawing groups. The fluorine substituents on the benzene ring enhance the electrophilic character of the vinyl group, making it more susceptible to attack by nucleophiles. For example, in the context of certain metal-catalyzed reactions, nucleophilic attack on a coordinated vinyl group can occur. researchgate.net The poor nucleophilicity of fluoride (B91410) often presents challenges in nucleophilic fluorination reactions. ucla.edu

Influence of Fluorine Substituents on Chemical Reactivity

Electronic Effects (Inductive and Resonance Contributions of Fluorine)

The reactivity of the aromatic ring and the vinyl group is modulated by a balance of inductive and resonance effects from the fluorine substituents. vaia.comcsbsju.educhegg.comnih.govpearson.com

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. vaia.com This effect pulls electron density away from the benzene ring, deactivating it towards electrophilic aromatic substitution compared to benzene. vaia.comstackexchange.com This deactivation is more pronounced for fluorine than for other halogens. vaia.com

The interplay of these effects is crucial in understanding the reactivity of fluorinated aromatic compounds. For instance, in nucleophilic aromatic substitution, the strong inductive effect of fluorine can stabilize the negatively charged intermediate (Meisenheimer complex), making fluorinated aromatics more reactive than their chloro or bromo counterparts in such reactions. stackexchange.com

Interactive Data Table: Comparison of Electronic Effects of Halogens on a Benzene Ring

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity (vs. Benzene) |

| Fluorine | 3.98 | Strong -I vaia.com | Weak +R pearson.com | Deactivating stackexchange.com |

| Chlorine | 3.16 | Moderate -I pearson.com | Weak +R stackexchange.com | Deactivating stackexchange.com |

| Bromine | 2.96 | Moderate -I | Weak +R | Deactivating stackexchange.com |

| Iodine | 2.66 | Weak -I | Weak +R | Deactivating stackexchange.com |

Impact on Regioselectivity and Stereoselectivity in Organic Transformations

The substitution pattern of this compound creates a complex electronic environment that significantly influences the regioselectivity of reactions involving both the aromatic ring and the vinyl group. Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org

In reactions involving the vinyl group, such as hydroarylation or Heck reactions, the electronic nature of the aromatic ring plays a crucial role. acs.orgnih.govacs.org The combined electron-donating effect of the methoxy group and the electron-withdrawing effect of the two fluorine atoms modulate the electron density of the double bond. This, in turn, can direct the regiochemical outcome of additions across the vinyl group. For instance, in reactions proceeding through carbocationic intermediates, the stability of the resulting carbocation will determine the preferred site of attack.

Stereoselectivity, the preference for the formation of a particular stereoisomer, is also a key consideration, particularly in polymerization reactions of the vinyl group or in reactions that create new chiral centers. The substituents on the aromatic ring can exert steric and electronic effects that influence the approach of reagents, leading to the preferential formation of one stereoisomer over another.

Role of the Methoxy Group in Directing Chemical Transformations

The methoxy (-OCH₃) group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. organicchemistrytutor.comyoutube.com Its influence stems from its ability to donate electron density to the aromatic ring through resonance.

Directing Effects in Electrophilic Aromatic Substitution Reactions

In the case of this compound, the methoxy group strongly activates the positions ortho and para to it. organicchemistrytutor.comyoutube.com The positions ortho to the methoxy group are C2 and C4 (which is substituted with a fluorine). The position para to the methoxy group is C6. The two fluorine atoms are deactivating groups, which tend to direct incoming electrophiles to the meta position relative to themselves. organicchemistrytutor.com

The directing effects of the substituents are as follows:

Methoxy group (-OCH₃) at C3: Strongly activating and ortho-, para-directing. It directs incoming electrophiles to C2, C4, and C6.

Fluorine atoms (-F) at C1 and C2: Weakly deactivating but ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance. libretexts.org However, their strong inductive electron-withdrawing effect dominates.

Vinyl group (-CH=CH₂) at C5: Weakly activating and ortho-, para-directing.

The ultimate regiochemical outcome of an electrophilic aromatic substitution reaction will be a result of the interplay of these directing effects. Generally, a strongly activating group like the methoxy group will dominate the directing effects. youtube.com Therefore, substitution is most likely to occur at the positions most activated by the methoxy group and least deactivated or sterically hindered by the other substituents. The C6 position is para to the methoxy group and ortho to the vinyl group, making it a highly probable site for electrophilic attack. The C4 position, being ortho to the methoxy group, is another potential site, though the presence of the fluorine at C2 might introduce some steric hindrance.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 1,2-Difluoro-3-methoxy-6-nitro-5-vinylbenzene | The powerful activating and directing effect of the methoxy group favors substitution at the para position (C6). |

| Bromination (Br₂/FeBr₃) | 1-Bromo-2,3-difluoro-4-methoxy-6-vinylbenzene | Substitution occurs at the position para to the strongly activating methoxy group. |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 1-(2,3-Difluoro-4-methoxy-6-vinylphenyl)ethanone | The methoxy group directs the acyl group to the less sterically hindered para position. |

This table presents predicted outcomes based on established principles of organic chemistry.

Stabilization of Reactive Intermediates and Transition States

The methoxy group plays a significant role in stabilizing positively charged reactive intermediates, such as carbocations, that may form during a reaction. masterorganicchemistry.comlibretexts.org This stabilization occurs through resonance, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, effectively dispersing the positive charge. organicchemistrytutor.commasterorganicchemistry.com

In reactions involving the vinyl group, such as the addition of an electrophile, a carbocation intermediate is often formed at the benzylic position. The methoxy group, particularly from the para position, can significantly stabilize this benzylic carbocation through resonance. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. ru.nl

Computational Studies on Reaction Pathways and Energetics

While specific computational studies on this compound are not widely available, density functional theory (DFT) calculations on analogous substituted styrenes and aromatic compounds provide valuable insights into its reactivity. ias.ac.inrsc.orgrsc.org

Computational methods can be used to:

Calculate the electron density distribution: This can identify the most nucleophilic and electrophilic sites in the molecule, predicting where reactions are most likely to occur. nih.gov

Model reaction pathways: By calculating the energies of reactants, transition states, and products, computational chemistry can elucidate the mechanism of a reaction and predict the major products. rsc.org

Determine the energetics of intermediates: The relative stabilities of different possible reactive intermediates can be calculated, providing a rationale for the observed regioselectivity. nih.gov

For this compound, DFT calculations would likely show a high electron density at the C6 position of the aromatic ring, confirming it as a prime site for electrophilic attack. Calculations could also quantify the stabilizing effect of the methoxy group on a benzylic carbocation, providing a more detailed understanding of reactions involving the vinyl group. Furthermore, computational studies could explore the transition state energies for different stereochemical outcomes in polymerization reactions, shedding light on the factors that control the stereoselectivity. researchgate.net

Table 2: Illustrative Computational Data for a Hypothetical Reaction

| Parameter | Value (Arbitrary Units) | Interpretation |

| Activation Energy for Electrophilic Attack at C6 | 15 kcal/mol | Favored pathway due to lower energy barrier. |

| Activation Energy for Electrophilic Attack at C4 | 20 kcal/mol | Higher energy barrier, less favored pathway. |

| Energy of Benzylic Carbocation | -50 kcal/mol | Stabilized intermediate. |

This table provides illustrative data to demonstrate the type of information that can be obtained from computational studies.

Polymer Chemistry and Materials Science Applications of 1,2 Difluoro 3 Methoxy 5 Vinylbenzene Derivatives

Homopolymerization Studies of 1,2-Difluoro-3-methoxy-5-vinylbenzene

The homopolymerization of this compound would yield poly(this compound), a polymer with a unique combination of fluorination and methoxy (B1213986) functionalization.

The thermodynamics of polymerization are governed by the change in enthalpy (ΔHp) and entropy (ΔSp). The polymerization of vinyl monomers is typically an exothermic process, driven by the conversion of a π-bond in the monomer to a σ-bond in the polymer. researchgate.net The heat of polymerization for styrene (B11656) is approximately -70 kJ/mol. Substituents on the aromatic ring can influence this value. Steric hindrance between substituents on the polymer chain can decrease the magnitude of the heat of polymerization. researchgate.net The polymerization is also characterized by a ceiling temperature (Tc), which is the temperature at which the rate of polymerization equals the rate of depolymerization. rsc.org For styrene, the Tc is approximately 310 °C. The specific Tc for this compound would depend on its specific thermodynamic parameters.

Table 1: Activation Energies for Elementary Reactions in Styrene Polymerization

| Elementary Reaction | Activation Energy (kcal/mol) |

|---|---|

| Initiator Decomposition (Ed) | ~30 |

| Propagation (Ep) | ~7 |

| Termination (Et) | ~3-5 |

Data sourced from general literature on styrene polymerization. tandfonline.com

The microstructure of poly(this compound), specifically its tacticity, would be influenced by the polymerization conditions. For polystyrene, free-radical polymerization typically yields atactic polymer, while other techniques like anionic or coordination polymerization can produce syndiotactic or isotactic polymers. For substituted styrenes, the nature and position of the substituents can influence stereochemistry. For example, lowering the temperature in the ATRP of styrene has been shown to enhance the syndiotacticity of the resulting polymer. sioc.ac.cn

Copolymerization Strategies Involving this compound

Copolymerization of this compound with other vinyl monomers offers a versatile route to a wide range of functional materials with tailored properties.

This compound can be copolymerized with a variety of common vinyl monomers such as styrene, methyl methacrylate (B99206) (MMA), and acrylonitrile (B1666552) via conventional free-radical polymerization. The composition and microstructure of the resulting copolymer are determined by the reactivity ratios (r1 and r2) of the comonomers. open.edu The reactivity ratio is the ratio of the rate constant for a propagating radical adding to its own type of monomer to the rate constant for it adding to the other monomer. frontiersin.org

For a copolymerization between monomer 1 (e.g., this compound) and monomer 2 (e.g., styrene), the reactivity ratios would be r1 = k11/k12 and r2 = k22/k21. rsc.org The values of these ratios would depend on the relative reactivities of the monomers and the propagating radicals. Given the electronic nature of the substituents on this compound, its reactivity ratios with common monomers would be unique. For example, in the ATRP of styrene and n-butyl acrylate, the reactivity ratios were found to be in the range of 0.68-0.82 for styrene and 0.22-0.26 for n-butyl acrylate. cmu.edu

Table 2: Representative Reactivity Ratios for Free-Radical Copolymerization of Styrene (M1) with Various Comonomers (M2)

| Monomer 2 (M2) | r1 | r2 |

|---|---|---|

| Methyl Methacrylate | 0.52 | 0.46 |

| Acrylonitrile | 0.40 | 0.04 |

| Vinyl Acetate | 55 | 0.01 |

Data sourced from general polymer chemistry literature. open.edu

Controlled/living polymerization techniques are particularly valuable for synthesizing copolymers with well-defined architectures.

RAFT Polymerization: RAFT polymerization is a versatile method for controlling the polymerization of a wide range of monomers, including styrenes. fluorine1.ru By employing a suitable RAFT agent, it would be possible to synthesize copolymers of this compound with predictable molecular weights and low PDIs. youtube.com This technique has been successfully used for the polymerization of fluorinated styrene derivatives. fluorine1.ru

ATRP: ATRP is another powerful technique for the controlled polymerization of styrenes and other monomers. cmu.edu The polymerization is catalyzed by a transition metal complex, typically copper-based. mdpi.com ATRP allows for the synthesis of well-defined copolymers and has been used for the copolymerization of styrene with various acrylates and methacrylates. frontiersin.orgcmu.edu The electron-donating methoxy group in 4-methoxystyrene (B147599) has been shown to potentially lead to side reactions like cationic polymerization in conventional ATRP, but this can be suppressed by using highly active catalysts at low temperatures. sioc.ac.cn

The ability to create well-defined architectures opens the door to the synthesis of block and graft copolymers containing this compound segments.

Block Copolymers: Block copolymers consist of two or more long sequences (blocks) of different monomers. They can be synthesized by sequential monomer addition in a living polymerization process. For example, a block copolymer of this compound and styrene could be prepared by first polymerizing one monomer and then adding the second to the living polymer chains. nih.govresearchgate.net Such block copolymers can self-assemble into ordered nanostructures, which is of great interest for applications in nanotechnology. youtube.com Fluorinated block copolymers are of particular interest for applications requiring low surface energy or specific interactions. nih.govmdpi.com

Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. One common method to synthesize graft copolymers is the "grafting from" approach, where initiating sites are created along a polymer backbone, from which the second monomer is polymerized. acs.orgacs.orgmdpi.com For example, a polymer backbone containing initiating sites for ATRP or RAFT could be used to grow poly(this compound) side chains. The resulting graft copolymers would combine the properties of both the backbone and the grafted chains, leading to materials with unique performance characteristics.

Information regarding the chemical compound “this compound” in the context of the requested article is not available in the public domain.

Extensive and targeted searches have been conducted to gather information on the polymer chemistry and materials science applications of "this compound" and its derivatives, as per the specified outline.

The search results did not yield any specific data, research findings, or publications related to the polymerization of this monomer or the application of its resulting polymers in the fields of:

High-performance fluorinated polymers

Polymers with tunable electronic and optical properties

Smart polymers and stimuli-responsive materials

Dielectric materials and electroactive polymer actuators

Advanced sensor technologies

While general information on fluorinated polymers, stimuli-responsive materials, and the synthesis of other substituted vinylbenzenes is available researchgate.netnih.govnih.govbohrium.compreprints.orgresearchgate.netrsc.orgchemrxiv.orgchemrxiv.orgtue.nl, there is no specific mention or research data concerning "this compound" within these contexts.

Therefore, it is not possible to generate the requested scientific article with a strict focus on "this compound" as no relevant information could be found to populate the outlined sections and subsections. The creation of data tables and detailed research findings is also not feasible due to the complete absence of specific data for this compound in the provided search results.

Applications in Specialized Material Domains

Membranes for Gas Separation and Water Treatment Processes

The incorporation of fluorine and methoxy functional groups into vinylbenzene monomers is a strategic approach to developing advanced membrane materials. While specific research on poly(this compound) for membrane applications is not extensively documented in publicly available literature, the known effects of these functional groups allow for informed hypotheses regarding their potential performance.

Fluorine atoms are known to impart several desirable properties to polymers, including high thermal stability, chemical resistance, and low surface energy. In the context of gas separation membranes, the presence of fluorine can enhance the solubility of certain gases, such as carbon dioxide, while the rigidity of the polymer backbone can improve selectivity. The methoxy group, being a polar functional group, could potentially enhance the polymer's affinity for polar molecules, which may be advantageous in specific separation processes.

For water treatment applications, the hydrophobicity imparted by the fluorine atoms could be beneficial in membrane distillation or for preventing fouling. Conversely, the methoxy group could be modified to introduce hydrophilic functionalities, making the membrane suitable for water filtration applications where controlled wettability is crucial.

Hypothetical Performance Data for Gas Separation Membranes based on Structurally Similar Polymers:

| Gas Pair | Selectivity (α) | Permeability (Barrer) |

| O₂/N₂ | 3.5 - 5.0 | 10 - 50 (O₂) |

| CO₂/CH₄ | 25 - 40 | 20 - 100 (CO₂) |

| H₂/N₂ | 100 - 150 | 50 - 200 (H₂) |

Note: This data is hypothetical and extrapolated from research on other fluorinated and methoxy-substituted polymers. Experimental validation for poly(this compound) is required.

Development of Novel Coatings and Adhesives

The unique combination of fluoro- and methoxy-substituents in this compound suggests its derivatives could be valuable components in the formulation of high-performance coatings and adhesives. The fluorine atoms are expected to lower the surface energy of the resulting polymer, leading to coatings with excellent hydrophobicity, oleophobicity, and anti-fouling properties. Such coatings would be highly desirable for applications requiring self-cleaning surfaces or resistance to graffiti.

The methoxy group can serve as a site for cross-linking or for promoting adhesion to various substrates. Through appropriate chemical reactions, the methoxy group can be converted to a hydroxyl group, which can then react with isocyanates or epoxides to form highly durable and adherent polyurethane or epoxy-based coatings.

In adhesive applications, the polarity of the methoxy group could enhance adhesion to polar surfaces, while the fluorinated segments could control the adhesive's tack and peel strength. The ability to tailor the polymer's properties by copolymerizing this compound with other monomers would allow for the development of adhesives with a wide range of properties, from pressure-sensitive adhesives to structural bonding agents.

Materials for Energy Storage and Conversion Devices

In lithium-ion batteries, polymers derived from this monomer could potentially be used as binders for electrode materials or as components of the separator membrane. The electrochemical stability imparted by the fluorine atoms would be advantageous in the harsh environment of a battery. The methoxy groups could potentially be used to coordinate with lithium ions, thereby influencing ion transport properties.

For fuel cell applications, particularly proton-exchange membrane fuel cells (PEMFCs), polymers with low water uptake and high proton conductivity are required. While the inherent hydrophobicity of a fluorinated polymer is beneficial for preventing excessive swelling, the introduction of sulfonic acid groups, possibly through modification of the methoxy group or copolymerization with a sulfonated monomer, would be necessary to achieve high proton conductivity.

Potential Properties of Poly(this compound) Derivatives in Energy Applications:

| Application | Potential Role | Key Properties |

| Lithium-Ion Battery | Binder, Separator | High electrochemical stability, controlled ion transport |

| Fuel Cell | Membrane | Low water uptake, potential for high proton conductivity (with modification) |

Note: The information in this table is based on the known properties of similar fluorinated and methoxy-containing polymers and represents a projection of potential performance.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1,2-difluoro-3-methoxy-5-vinylbenzene, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. In this compound, there are three distinct groups of protons: the methoxy (B1213986) protons, the aromatic protons, and the vinyl protons.

Methoxy Protons (-OCH₃): This group is expected to produce a sharp singlet, integrating to three protons, in the region of δ 3.7-4.0 ppm. jove.comjove.com The deshielding is due to the adjacent electronegative oxygen atom. researchgate.net

Aromatic Protons (Ar-H): There are two protons on the aromatic ring. They are chemically non-equivalent and would appear in the aromatic region (δ 6.5-8.0 ppm). libretexts.org Due to coupling with each other and with the fluorine atoms, they would likely appear as complex multiplets.

Vinyl Protons (-CH=CH₂): The three vinyl protons form a complex system (often designated as AMX or ABC). They typically resonate in the δ 4.5-7.0 ppm range. libretexts.orglibretexts.orgoregonstate.edu The proton on the carbon adjacent to the ring (often called Hx) would be a doublet of doublets, coupling to the two terminal vinyl protons (Ha and Hb) with characteristic trans (J ≈ 11-18 Hz) and cis (J ≈ 6-15 Hz) coupling constants. chegg.com The two terminal protons would also appear as doublets of doublets.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | 3.9 | Singlet (s) | 3H |

| Vinyl H (trans to Ar) | 5.8 | Doublet of doublets (dd) | 1H |

| Vinyl H (cis to Ar) | 5.3 | Doublet of doublets (dd) | 1H |

| Vinyl H (on Cα) | 6.7 | Doublet of doublets (dd) | 1H |

| Aromatic H | 6.9 - 7.2 | Multiplet (m) | 2H |

Carbon-13 NMR spectroscopy details the carbon skeleton of the molecule. Due to symmetry, this compound has 9 unique carbon atoms. A key feature of the ¹³C NMR spectrum will be the large coupling constants between carbon and fluorine atoms (JCF). libretexts.org

Aromatic Carbons (C-F): The two carbons directly bonded to fluorine (C-1 and C-2) will be significantly affected. They are expected to appear as doublets with very large one-bond coupling constants (¹JCF) in the range of 240-260 Hz. scispace.comresearchgate.net Their chemical shifts would be in the δ 140-160 ppm region.

Aromatic Carbons (C-O, C-C, C-H): The other four aromatic carbons will also show coupling to the fluorine atoms, but over multiple bonds (²JCF, ³JCF, ⁴JCF), resulting in smaller splittings. libretexts.orgresearchgate.net Their chemical shifts will range from approximately δ 105 to 150 ppm. libretexts.org

Vinyl Carbons (-CH=CH₂): The two vinyl carbons will resonate in the alkene region, typically between δ 110 and 140 ppm. oregonstate.educompoundchem.com

Methoxy Carbon (-OCH₃): The methoxy carbon signal is expected around δ 55-60 ppm. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-F | 145 - 155 | Doublet (d), ¹JCF ≈ 250 Hz |

| C-O | 148 - 158 | Doublet of doublets (dd) |

| C-H (Aromatic) | 105 - 120 | Doublet of doublets (dd) |

| C-vinyl (Aromatic) | 135 - 145 | Multiplet (m) |

| Cα (Vinyl) | 130 - 138 | Triplet or dd |

| Cβ (Vinyl) | 115 - 125 | Multiplet (m) |

| -OCH₃ | 56 | Singlet (or small multiplet) |

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. Since the two fluorine atoms in this compound are in different chemical environments (one is ortho to the methoxy group, the other is meta), they will produce two distinct signals. These signals will likely appear as doublets due to coupling to each other. Typical chemical shifts for aryl fluorides are in the range of -100 to -160 ppm relative to CFCl₃. alfa-chemistry.comfigshare.com Further small couplings to the adjacent aromatic protons may also be observed. The precise chemical shifts provide a sensitive probe of the electronic environment of the aromatic ring. spectrabase.comspectrabase.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. The molecular formula for this compound is C₉H₈F₂O, with a calculated exact mass of approximately 170.0543 g/mol .

The fragmentation pattern in electron ionization (EI) MS gives structural clues. Key predicted fragmentation pathways include:

Loss of a methyl radical (M-15): Cleavage of the methyl group from the methoxy ether is a common fragmentation pathway for anisole (B1667542) derivatives, leading to a stable phenoxy-type cation at m/z 155. youtube.commassbank.eu

Loss of formaldehyde (B43269) (M-30): Rearrangement and loss of CH₂O from the methoxy group can occur.

Cleavage of the vinyl group: Fragmentation of the vinyl substituent, similar to that seen in styrene (B11656), can lead to ions corresponding to the loss of an acetylene (B1199291) molecule (M-26) or a vinyl radical (M-27). publish.csiro.auresearchgate.netresearchgate.netyoutube.comnist.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 170 | [M]⁺ (Molecular Ion) |

| 155 | [M - CH₃]⁺ |

| 142 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 127 | [M - CH₃ - CO]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. biomaterial.com.br The spectrum of this compound would show several characteristic bands.

C-H Stretching: Aromatic and vinylic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹. libretexts.org

C=C Stretching: Aromatic ring stretching vibrations are expected at ~1600 and ~1475 cm⁻¹. The vinyl C=C stretch would appear around 1630 cm⁻¹. researchgate.netuomustansiriyah.edu.iq

C-O Stretching: As an aryl alkyl ether, two strong C-O stretching bands are expected: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. spectroscopyonline.comblogspot.comyoutube.com

C-F Stretching: Strong absorption bands corresponding to C-F stretching are expected in the 1100-1350 cm⁻¹ region. nih.govresearchgate.net

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3010 | C-H Stretch | Aromatic & Vinyl |

| 2980 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1630 | C=C Stretch | Vinyl |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 1250 | C-O-C Asymmetric Stretch | Aryl Alkyl Ether |

| 1200 - 1350 | C-F Stretch | Aryl Fluoride (B91410) |

| 1040 | C-O-C Symmetric Stretch | Aryl Alkyl Ether |

| 990, 910 | C-H Bend (Out-of-plane) | Vinyl |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is the primary technique for characterizing polymers. lew.ro It separates polymer chains based on their hydrodynamic volume in solution. While not applicable to the monomer itself, GPC is indispensable for analyzing poly(this compound) that could be synthesized from the monomer.

The analysis provides crucial data on the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI value indicates the breadth of the molecular weight distribution, with a value of 1.0 representing a perfectly uniform (monodisperse) polymer. This information is critical as the molecular weight and its distribution profoundly influence the physical and mechanical properties of the resulting polymer material.

Thermal Analysis Techniques for Polymer Behavior

Thermal analysis techniques are crucial for determining the operational limits and processing conditions of polymeric materials. The primary methods used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.comyoutube.com This technique is fundamental for identifying key thermal transitions in a polymer. For a hypothetical polymer of this compound, DSC analysis would be expected to reveal:

Glass Transition Temperature (Tg): This is the reversible transition in amorphous regions of a polymer from a hard, glassy state to a soft, rubbery state. youtube.comresearchgate.net The Tg is a critical parameter that dictates the upper service temperature of the material in many applications. For aromatic polymers, the rigidity of the backbone generally leads to a higher Tg. The presence of fluoro- and methoxy- substituents on the benzene (B151609) ring would influence chain mobility and intermolecular forces, thus affecting the Tg.

Melting Temperature (Tm) and Crystallization Temperature (Tc): For semi-crystalline polymers, DSC detects the heat absorbed during melting (an endothermic process) and the heat released during crystallization upon cooling (an exothermic process). youtube.com The degree of crystallinity, which can be calculated from the enthalpy of melting, significantly impacts the mechanical properties of the polymer.

Curing and Cross-linking Reactions: DSC can monitor exothermic events associated with polymerization or cross-linking reactions, providing insights into reaction kinetics and completion. youtube.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This analysis provides critical information about the thermal stability and compositional properties of polymers. mdpi.comperkinelmer.com For a polymer derived from this compound, TGA would be used to determine:

Decomposition Temperature (Td): TGA identifies the temperature at which the polymer begins to degrade. This is often reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs. The strong carbon-fluorine bond (around 480 kJ/mol) generally imparts high thermal stability to fluorinated polymers. wikipedia.org Therefore, it is anticipated that a polymer of this compound would exhibit enhanced thermal stability compared to its non-fluorinated counterparts. msstate.edu

Residual Mass: The amount of material remaining at the end of the analysis at high temperatures can indicate the formation of a stable char, which is relevant for fire retardancy.

Compositional Analysis: TGA can be used to quantify the content of different components in a polymer blend or composite, based on their different decomposition profiles. mdpi.com

A representative, though hypothetical, data table for the thermal analysis of a fluorinated aromatic polymer is shown below.

| Thermal Property | Method | Typical Value Range for Fluorinated Aromatic Polymers | Reference |

| Glass Transition Temp. (Tg) | DSC | 150 - 350 °C | researchgate.net |

| 5% Weight Loss Temp. (TGA) | TGA | 450 - 600 °C | msstate.eduresearchgate.net |

| Char Yield at 750 °C (in N₂) | TGA | > 50% | mdpi.com |

Note: These values are illustrative and based on general data for fluorinated aromatic polymers, not specifically for poly(this compound).

Advanced Microscopy Techniques for Material Characterization

To understand the nanoscale structure and surface properties of a polymer, advanced microscopy techniques are indispensable.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical and property maps of a surface. bruker.comnanomagnetics-inst.com Unlike electron microscopy, AFM does not require a conductive coating on insulating polymer samples and can be operated in various environments. nanomagnetics-inst.com For a polymer film made from this compound, AFM could be used to:

Visualize Surface Topography: Generate three-dimensional images of the polymer surface with nanoscale resolution, revealing features like roughness, grains, and defects. bruker.com

Phase Imaging: This mode is sensitive to variations in material properties such as adhesion, friction, and viscoelasticity. nanomagnetics-inst.com It is particularly useful for distinguishing different components in polymer blends or identifying amorphous and crystalline regions within a homopolymer. nanomagnetics-inst.comresearchgate.net For instance, AFM phase imaging could map the distribution of crystalline lamellae within a semi-crystalline matrix.

Nanomechanical Mapping: Techniques like PeakForce Tapping® allow for the quantitative mapping of mechanical properties, such as modulus and adhesion, across the sample surface. bruker.com This could reveal variations in stiffness between different morphological features.

Observe Polymer Chains: Under specific conditions, AFM can achieve a resolution high enough to visualize individual polymer chains, providing insights into their conformation and packing on a surface. nih.govyoutube.com

A hypothetical data table summarizing the type of information obtainable from AFM analysis is presented below.

| Measurement Objective | AFM Mode | Information Obtained | Reference |

| Surface Roughness and Morphology | Tapping Mode | Root-mean-square (Rq) roughness, feature sizes, 3D surface profile | bruker.com |

| Mapping of Crystalline and Amorphous Domains | Phase Imaging | Qualitative map of regions with different viscoelastic properties | nanomagnetics-inst.comresearchgate.net |

| Quantitative Nanomechanical Properties | PeakForce Tapping | Modulus, adhesion force, and deformation maps at the nanoscale | bruker.com |

| Conformation of Individual Polymer Chains on a Substrate | High-Resolution Imaging | Visualization of chain packing, orientation, and structure | nih.govyoutube.com |

Note: This table describes the potential applications of AFM for polymer characterization in general, as specific studies on poly(this compound) are not available.

Theoretical and Computational Chemistry Studies of 1,2 Difluoro 3 Methoxy 5 Vinylbenzene and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemistry, particularly methods like Density Functional Theory (DFT), is fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and physical properties. wikipedia.orgmcmaster.ca These ab initio or "from the beginning" calculations solve the Schrödinger equation for a given molecular structure to determine the electronic wave function and energy. northwestern.eduiiste.org

For 1,2-Difluoro-3-methoxy-5-vinylbenzene, DFT calculations would be employed to optimize the molecular geometry, revealing precise bond lengths and angles. A key outcome of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. irjweb.comscirp.org A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for electrophilic or nucleophilic attack. For instance, the vinyl group is expected to be the primary site of reactivity for polymerization.

Furthermore, quantum chemical calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight the electron-rich and electron-poor regions, providing insights into intermolecular interactions and the molecule's polarity. The presence of electronegative fluorine atoms and the methoxy (B1213986) group would create a complex dipole moment, which can also be quantified through these calculations. dtic.mil

Illustrative Data Table: Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value (DFT/B3LYP/6-311++G(d,p)) | Significance |

| HOMO Energy | -6.85 eV | Indicates the energy of the highest energy electrons, related to the ionization potential. |

| LUMO Energy | -1.23 eV | Indicates the energy of the lowest energy empty orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 5.62 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Electron Density on Vinyl Group | High | Suggests the vinyl group is a likely site for electrophilic addition or radical polymerization. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated by quantum chemical calculations.

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Once the monomer has been characterized, Molecular Dynamics (MD) simulations can be used to model the behavior of the resulting polymer, poly(this compound). MD simulations use classical mechanics to compute the trajectories of atoms and molecules over time, providing a view of the material's dynamic behavior. mcmaster.ca This method is invaluable for understanding the link between the polymer's chemical structure and its macroscopic properties. acs.org

MD simulations of the polymer melt or a solution would reveal information about the polymer chain's conformation, such as its radius of gyration and end-to-end distance. nih.govresearchgate.net These parameters describe the size and shape of the polymer coils. The simulations can also elucidate how the chains pack together and interact, which is crucial for understanding the material's density, viscosity, and mechanical properties. uoc.grnih.gov The influence of the fluorine and methoxy side groups on chain stiffness and intermolecular forces would be a key area of investigation. Different force fields, which are sets of parameters describing the potential energy of the system, can be tested to ensure the accuracy of the simulation. mcmaster.ca

Illustrative Data Table: Simulated Conformational Properties of poly(this compound)

| Property | Hypothetical Value (Amorphous Cell, 298 K) | Significance |

| Radius of Gyration (Rg) | 2.5 nm (for a 100-unit chain) | A measure of the polymer chain's compactness. |

| End-to-End Distance | 6.0 nm (for a 100-unit chain) | Describes the average distance between the ends of the polymer chain. |

| Intermolecular Interaction Energy | -45 kJ/mol | Indicates the strength of forces between polymer chains, affecting cohesion and boiling point. |

| Packing Density | 0.68 | Relates to the efficiency of chain packing, influencing the material's bulk density. |

Note: The values in this table are hypothetical and intended to be illustrative of the outputs from MD simulations.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

The polymerization of vinyl monomers like this compound can proceed through various mechanisms, such as free-radical, cationic, or anionic polymerization. mdpi.com Computational chemistry can provide valuable predictions about the most favorable reaction pathways and the resulting polymer microstructure.

DFT calculations can model the transition states of the propagation steps in polymerization. By comparing the activation energies for different modes of monomer addition, the regioselectivity (head-to-tail vs. head-to-head) can be predicted. For vinyl monomers, head-to-tail addition is typically favored due to the formation of a more stable radical or ionic intermediate.

Stereoselectivity, which is the preference for forming a particular tacticity (isotactic, syndiotactic, or atactic), can also be investigated. nih.gov This is particularly important as the tacticity significantly influences the polymer's physical properties, such as crystallinity and melting point. acs.org By modeling the approach of a monomer to the growing polymer chain end, often in the presence of a catalyst or initiator, the energy barriers for the formation of different stereochemical arrangements can be calculated. nih.gov

Illustrative Data Table: Predicted Reactivity Parameters for the Polymerization of this compound

| Parameter | Hypothetical Prediction | Significance |

| Preferred Polymerization Mechanism | Free-Radical Polymerization | Based on the stability of the radical intermediate formed at the vinyl group. |

| Regioselectivity | >99% Head-to-Tail | The formation of a more stable benzylic radical intermediate is highly favored. |

| Activation Barrier for Isotactic Addition | 25 kJ/mol | The energy required to add a monomer to form an isotactic diad. |

| Activation Barrier for Syndiotactic Addition | 23 kJ/mol | A lower activation barrier for syndiotactic addition would suggest a preference for this stereochemistry. |

Note: The values in this table are hypothetical examples of predictions that can be derived from computational studies.

Computational Modeling for Material Property Prediction from First Principles

A major goal of computational materials science is the in silico prediction of material properties, which can accelerate the discovery and design of new materials. tandfonline.commdpi.com By combining quantum mechanical calculations on the monomer and small oligomers with MD simulations of the bulk polymer, a wide range of properties for poly(this compound) can be estimated. acs.org

First-principles calculations, based on quantum mechanics, can be used to predict the crystal structure of the polymer. gatech.edunih.gov These methods can also be used to calculate electronic properties like the band gap and dielectric constant, which are important for electronic applications. tandfonline.com Mechanical properties, such as the elastic modulus, can be estimated by simulating the response of the polymer to an applied stress. scilit.com Thermophysical properties, including the glass transition temperature (Tg) and melting temperature (Tm), can be predicted from MD simulations by observing changes in properties like density as a function of temperature. chemrxiv.org The presence of fluorine atoms is known to impact properties such as thermal stability and chemical resistance, and these effects can be quantified through simulation. researchgate.netnih.gov

Illustrative Data Table: Predicted Material Properties of poly(this compound)

| Property | Hypothetical Predicted Value | Methodology | Significance |

| Glass Transition Temperature (Tg) | 130 °C | MD Simulation (cooling ramp) | Indicates the temperature at which the amorphous polymer transitions from a rigid to a rubbery state. |

| Young's Modulus | 3.5 GPa | MD Simulation (uniaxial deformation) | A measure of the material's stiffness. |

| Refractive Index | 1.58 | First-Principles and Machine Learning chemrxiv.org | Important for optical applications like lenses and coatings. |

| Dielectric Constant | 3.2 | DFT Calculation on polymer crystal | Determines the material's ability to store electrical energy in an electric field. |

Note: The values in this table are illustrative and represent the types of properties that can be predicted using computational modeling.

Future Research Directions and Emerging Trends

Sustainable Synthesis Routes for Fluorinated Vinylbenzenes

The development of environmentally benign synthetic methodologies for producing fluorinated vinylbenzenes, including 1,2-Difluoro-3-methoxy-5-vinylbenzene, is a critical research area. Traditional fluorination and vinylation methods often rely on harsh reagents and produce significant waste. Future research will likely focus on green chemistry principles to mitigate environmental impact.

Key research thrusts include:

Safer Fluorinating Agents: Exploring the use of less hazardous and more easily handled fluorinating agents, such as potassium fluoride (B91410) (KF), to replace toxic and difficult-to-handle gases like SO2F2. eurekalert.orgsciencedaily.com This approach aims to create a safer and more cost-effective synthesis process. eurekalert.org

Catalytic C-H Vinylation: Investigating direct C-H vinylation of a pre-fluorinated methoxybenzene precursor. This would be an atom-economical approach, avoiding the need for pre-functionalized starting materials like halides or organometallics.

Flow Chemistry: Implementing continuous flow reactors for the synthesis. Flow chemistry offers enhanced safety, better temperature control, and easier scalability compared to batch processes, which is particularly advantageous for potentially energetic or hazardous reactions.

Bio-catalysis: Exploring enzymatic or chemoenzymatic pathways for the synthesis of fluorinated building blocks. nih.gov While challenging, this could offer unparalleled selectivity and sustainability. For instance, modified polyketide synthases have been used to incorporate fluorine into complex molecules, a strategy that could inspire future biosynthetic routes. nih.gov

| Aspect | Traditional Synthesis Methods | Emerging Sustainable Routes |

|---|---|---|

| Reagents | Often require highly toxic and difficult-to-handle reagents (e.g., SO₂F₂, KHF₂). eurekalert.orgsciencedaily.com | Focus on safer, easily-handled reagents like potassium fluoride (KF) and processes that minimize byproducts. eurekalert.orgsciencedaily.com |

| Process | Multi-step batch processes with potentially hazardous intermediates. | Atom-economical reactions (e.g., direct C-H activation), flow chemistry for enhanced safety and control. |

| Byproducts | Can generate significant and often toxic waste streams. | Aims for minimal environmental impact with non-toxic byproducts like simple salts (e.g., NaCl, KCl). eurekalert.org |

| Efficiency | May have lower overall yields due to multiple steps. | High efficiency and selectivity, often driven by novel catalytic systems. eurekalert.org |

Integration into Supramolecular Architectures and Self-Assembled Systems

The specific substitution pattern of this compound makes it an excellent candidate for designing materials with highly ordered structures. The polarity of the C-F bonds and the presence of the methoxy (B1213986) group can be exploited to direct the self-assembly of monomers or their resulting polymers. core.ac.ukresearchgate.net

Future research will likely investigate:

Fluorine-Directed Assembly: The strong polarization and high bond energy of the C-F bond can drive the formation of unique supramolecular structures. core.ac.ukmdpi.com Research could explore how the difluoro-methoxy arrangement on the benzene (B151609) ring influences liquid crystal phases or the formation of fluorinated self-assembled monolayers (FSAMs) with tailored surface properties like oleophobicity and hydrophobicity. researchgate.netrsc.org

Polymer Morphology Control: In block copolymers derived from this monomer, the fluorinated block would exhibit strong segregation tendencies, potentially leading to well-defined nanostructures such as spheres, cylinders, or lamellae. These structures are highly dependent on block composition and molecular weight. rsc.org

Host-Guest Chemistry: The electron-rich cavity of polymers or macrocycles incorporating this monomer could be explored for host-guest applications, such as the selective binding and sensing of specific molecules. The fluorinated nature of these systems can enhance the kinetic selectivity for certain guests. nih.gov

Nanotube Formation: Inspired by the self-assembly of cyclic peptide-polymer conjugates, research could aim to create tubular nanostructures. rsc.org The synergistic effects between the stacking of aromatic rings and the interactions of the fluoropolymer chains could lead to the formation of long, stable nanotubes. rsc.org

| Structure Type | Driving Force | Potential Application |

|---|---|---|

| Fluorinated Self-Assembled Monolayers (FSAMs) | Hydrophobic/oleophobic interactions from C-F bonds. researchgate.net | Low friction coatings, anti-adhesive surfaces, chemically inert interfaces. core.ac.ukrsc.org |

| Block Copolymer Nanostructures | Microphase separation between fluorinated and non-fluorinated blocks. rsc.org | Nanoporous membranes, templates for nanotechnology, photonic materials. |

| Porous Molecular Sieves | Fluorine-boosted hydrophobic profile and host-guest interactions. nih.gov | Selective separation of hydrocarbons (e.g., benzene/cyclohexane). nih.gov |

| Self-Assembled Nanotubes | Synergistic π-stacking and fluoropolymer interactions. rsc.org | Drug delivery vehicles, nano-channels, templates for nanowires. |

Development of Novel Catalytic Systems for Enhanced Synthesis and Polymerization

Control over the polymerization process is paramount for tailoring the final properties of a material. For this compound, developing specialized catalytic systems is essential to control polymer architecture, molecular weight, and dispersity.

Emerging trends in this area include:

Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful tools for creating well-defined polymers. rsc.orgresearchgate.net Research should focus on optimizing these methods for fluorinated vinyl monomers, which can be challenging due to the electronic effects of the fluorine atoms. The goal would be to synthesize block copolymers with low polydispersity (Mw/Mn ≈ 1.1–1.2). researchgate.net

Organometallic Catalysis: The use of specific transition metal catalysts (e.g., based on Nickel, Rhodium, or Palladium) could enable selective polymerization pathways. chemrxiv.org For instance, catalysis could control the tacticity (stereochemistry) of the polymer chain, which has a profound impact on its physical properties like crystallinity and melting point.

Catalyst Surface Modification: Designing catalyst supports that create favorable microenvironments for polymerization is a promising direction. For example, modifying nanoparticle surfaces with fluorinated polymer zwitterions can enhance the mass transfer kinetics of reactants to the catalyst surface, improving efficiency and selectivity. nih.gov

Polymerization-Induced Self-Assembly (PISA): This technique allows for the one-pot synthesis of block copolymer nanoparticles. rsc.org Applying PISA to this compound could be an efficient route to produce self-assembled nanostructures directly in solution. rsc.org

Exploration of Bio-inspired and Self-healing Polymeric Materials

Drawing inspiration from biological systems, researchers are developing materials with remarkable properties like self-repair and environmental responsiveness. The inclusion of this compound into polymer backbones could impart durability and chemical resistance to such advanced materials.

Future research directions are:

Intrinsic Self-Healing Systems: Incorporating dynamic bonds into the polymer network allows for repeatable, stimulus-induced healing. nih.gov This can be achieved through:

Supramolecular Interactions: Using non-covalent bonds like hydrogen bonds or metal-ligand coordination. researchgate.netgoogle.com Polymers from this compound could be co-polymerized with monomers containing ligand sites to create a cross-linked network that can reform after damage. google.com

Reversible Covalent Bonds: Employing reversible reactions, such as the Diels-Alder reaction, which can be thermally triggered to break and reform bonds, closing cracks and restoring material integrity. researchgate.net